molecular formula C29H30BrF2N3O2 B10833352 2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide

2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide

Cat. No.: B10833352
M. Wt: 570.5 g/mol
InChI Key: SPLGKYRHYYLJLJ-UHFFFAOYSA-N
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Description

Cyclohexane carboxamide derivative 2 is a chemical compound characterized by a cyclohexane ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane carboxamide derivative 2 typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . The reaction conditions include the use of a suitable solvent, such as ethanol, and maintaining the reaction mixture at a controlled temperature.

Industrial Production Methods: Industrial production of cyclohexane carboxamide derivatives may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane carboxamide derivative 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield hydroxylated derivatives.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated cyclohexane derivatives, carboxylic acids, and halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclohexane carboxamide derivative 2 involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may form hydrogen bonds with the active site of the enzyme, thereby inhibiting its activity . The compound’s structure allows it to mimic the substrate or transition state of the enzyme, leading to effective inhibition.

Comparison with Similar Compounds

Cyclohexane carboxamide derivative 2 can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H30BrF2N3O2

Molecular Weight

570.5 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C29H30BrF2N3O2/c30-22-5-1-19(2-6-22)26-18-24(35-13-15-37-16-14-35)9-10-25(26)29(36)34-28(20-3-7-23(31)8-4-20)21-11-12-33-27(32)17-21/h1-8,11-12,17,24-26,28H,9-10,13-16,18H2,(H,34,36)

InChI Key

SPLGKYRHYYLJLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1N2CCOCC2)C3=CC=C(C=C3)Br)C(=O)NC(C4=CC=C(C=C4)F)C5=CC(=NC=C5)F

Origin of Product

United States

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